2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2201390-21-6
VCID: VC6625867
InChI: InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-1-3-16(22-15)26-12-13-4-8-23(9-5-13)17(24)14-6-10-25-11-7-14/h1-3,13-14H,4-12H2
SMILES: C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CCOCC3
Molecular Formula: C18H23F3N2O3
Molecular Weight: 372.388

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

CAS No.: 2201390-21-6

Cat. No.: VC6625867

Molecular Formula: C18H23F3N2O3

Molecular Weight: 372.388

* For research use only. Not for human or veterinary use.

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine - 2201390-21-6

Specification

CAS No. 2201390-21-6
Molecular Formula C18H23F3N2O3
Molecular Weight 372.388
IUPAC Name oxan-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-1-3-16(22-15)26-12-13-4-8-23(9-5-13)17(24)14-6-10-25-11-7-14/h1-3,13-14H,4-12H2
Standard InChI Key DLFWOECWMRFLRH-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CCOCC3

Introduction

Synthesis Pathway

While specific synthesis details for this exact compound are unavailable, its structure suggests it could be synthesized through multi-step organic reactions involving:

  • Functionalization of Pyridine:

    • Introduction of the trifluoromethyl group at the 6th position via electrophilic substitution or directed metalation using reagents like trifluoromethyl iodide (CF₃I) and a suitable catalyst.

  • Methoxy Linker Formation:

    • Coupling of a hydroxymethyl derivative with the pyridine core using alkylation or nucleophilic substitution.

  • Piperidine Derivative Addition:

    • Functionalization of piperidine with an oxane-4-carbonyl group, followed by attachment to the methoxy linker through reductive amination or esterification.

Potential Applications

Compounds with similar structural motifs have been investigated for various applications:

Pharmacological Activity

  • The trifluoromethyl group often enhances metabolic stability and binding affinity in drug candidates.

  • Piperidine derivatives are widely used in pharmaceuticals as scaffolds for receptor agonists/antagonists.

  • The oxane moiety may contribute to solubility and bioavailability.

Biological Targets

Based on structural analogs:

  • Possible activity as a central nervous system (CNS) agent targeting neurotransmitter receptors.

  • Potential as an anti-inflammatory or anti-cancer agent due to its heterocyclic core.

Material Science

The trifluoromethyl group may also make this compound suitable for materials with hydrophobic or fluorophilic properties.

Data Table: Key Features

FeatureDescription
Molecular FormulaC₁₃H₁₆F₃NO₄
Core StructurePyridine with trifluoromethyl substitution
Functional GroupsTrifluoromethyl, methoxy, piperidinyl, oxane-carbonyl
Potential BioactivityCNS activity, anti-inflammatory, receptor modulation
Synthetic ChallengesRegioselective functionalization and multi-step coupling reactions

Research Outlook

To fully understand its properties and applications, further studies are required:

  • Spectroscopic Characterization:

    • Techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm structural details.

  • Biological Evaluation:

    • Screening for activity against specific biological targets such as enzymes or receptors.

  • Computational Studies:

    • Molecular docking to predict binding affinity and pharmacokinetics.

  • Toxicological Studies:

    • Assessment of safety profiles to determine therapeutic viability.

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